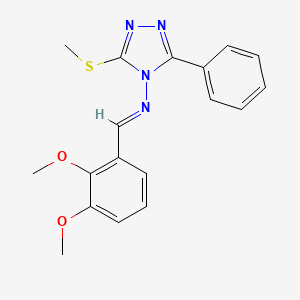

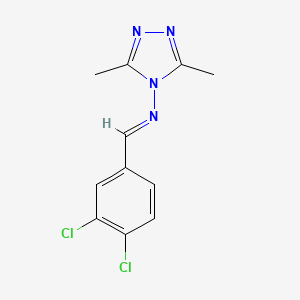

![molecular formula C18H18N2O3 B5569548 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B5569548.png)

2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of compounds known for their complex molecular architecture, which is characterized by the presence of a 4-azatricyclo[5.2.1.02,6]decane skeleton. This structure is noteworthy for its potential pharmacological activities and serves as a scaffold for the development of various therapeutic agents.

Synthesis Analysis

The synthesis of compounds related to the given chemical structure involves multi-step reactions that typically start from readily accessible starting materials. For example, derivatives of 4-azatricyclo[5.2.1.02,6]decane have been synthesized from 4-oxatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione, undergoing reactions like acylation, Curtius rearrangement, and further transformation into polycyclic ureas or other derivatives depending on the desired functionalization (Оkovytaya & Tarabara, 2014).

Molecular Structure Analysis

Spectroscopic methods, including FT-IR, FT-Raman, and NMR spectroscopy, alongside X-ray crystallography, play a crucial role in the characterization of these compounds. These techniques confirm the molecular structure, showing the arrangement of atoms within the molecule and the presence of specific functional groups (Renjith et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of such compounds is highlighted by their interactions with various reagents, leading to the formation of new bonds and structures. For instance, reactions with p-nitrophenyl azide emphasize the compounds' ability to engage in the formation of aziridine rings, showcasing their versatility in chemical transformations (Tarabara et al., 2009).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structure, can be inferred from their molecular structure and synthesis outcomes. Techniques like X-ray crystallography provide insights into the crystal packing and molecular conformation, which are critical for understanding the compound's physical behavior (Konovalova et al., 2014).

Applications De Recherche Scientifique

Gene Expression Regulation and Antioxidant Activity

Effects of Decitabine on Gene Expression : Decitabine, a deoxycytidine analog known for activating methylated and silenced genes through promoter demethylation, showcases the complexity of gene regulation mechanisms. Its effects on gene expression are context-dependent, revealing the intricate interplay between DNA methylation, histone modifications, and gene expression across different environmental settings (R. S. Seelan et al., 2018).

Hydroxycinnamates and Antioxidant Activities : Hydroxycinnamates, including ferulic, coumaric, caffeic, and sinapic acids, are explored for their potent antioxidant activities in vitro and in vivo. These compounds exhibit significant scavenging abilities against various radicals and have been linked to disease risk reduction and health promotion, highlighting their importance in dietary sources and potential therapeutic applications (F. Shahidi & A. Chandrasekara, 2010).

Environmental and Health Impact Studies

Triclosan's Environmental and Toxicological Profile : The widespread use of triclosan, an antibacterial agent, has raised concerns regarding its environmental persistence and potential health impacts. Research indicates triclosan's presence in various environmental compartments and its capacity to transform into more toxic compounds, underscoring the need for understanding the ecological and health implications of such substances (G. Bedoux et al., 2012).

Drug Delivery and Therapeutic Index Improvements

Oxybutynin Chloride for Bladder Dysfunction : The development of an oral osmotic delivery system for oxybutynin chloride, used in treating bladder detrusor dysfunction, demonstrates the advances in drug delivery technologies. This system offers sustained pharmacological efficacy and improved tolerability, emphasizing the importance of innovative drug delivery mechanisms in enhancing therapeutic outcomes (R. Dmochowski et al., 2002).

Propriétés

IUPAC Name |

2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c19-16(21)13(8-10-4-2-1-3-5-10)20-17(22)14-11-6-7-12(9-11)15(14)18(20)23/h1-7,11-15H,8-9H2,(H2,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYPJNYGGMJKEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)C(CC4=CC=CC=C4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5569483.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1H-indol-3-yl)ethanone](/img/structure/B5569490.png)

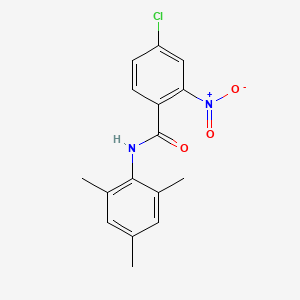

![1-amino-3-(3-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5569505.png)

![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinol](/img/structure/B5569526.png)

![N-(4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5569551.png)

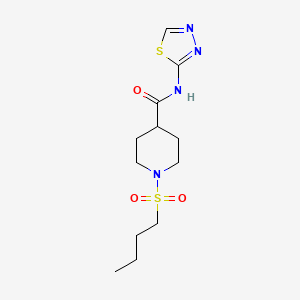

![1-(5-{1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]piperidin-4-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5569564.png)

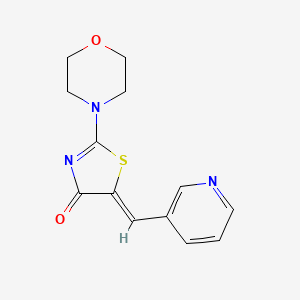

![3-(3-fluorophenyl)-7-(2-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5569572.png)